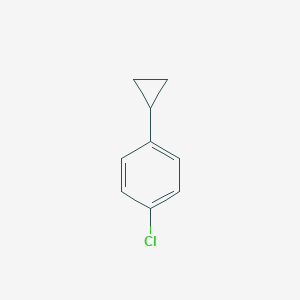

![molecular formula C24H16N2O4 B169321 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid CAS No. 143954-72-7](/img/structure/B169321.png)

4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

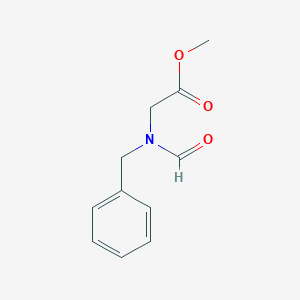

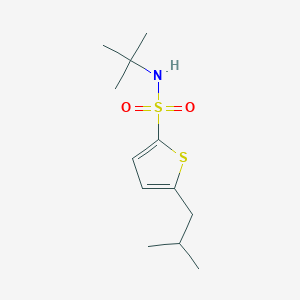

“4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid” is a compound that has been used in the synthesis of various materials. It has been used as a monomer in the synthesis of polybenzimidazole (PBI) copolymers . It has also been used in the preparation of Metal Organic Frameworks (MOFs) .

Synthesis Analysis

This compound has been used in the solvothermal synthesis of novel non-planar PBI copolymers . It has also been used in the solvothermal synthesis of isostructural lanthanide metal–organic frameworks (Ln-MOFs), where Ln represents lanthanide elements such as Eu, Tb, Gd, and Y .Molecular Structure Analysis

The molecular structure of this compound has been characterized using techniques such as single crystal X-ray diffraction, PXRD, TGA, FT-IR, and SQUID magnetometry .Chemical Reactions Analysis

In the context of MOFs, this compound has been used to form trinuclear secondary building units, which further construct a three-dimensional framework .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using various techniques. For example, its porosity and pore-size data were studied using Materials Studio .Applications De Recherche Scientifique

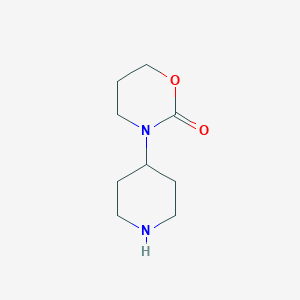

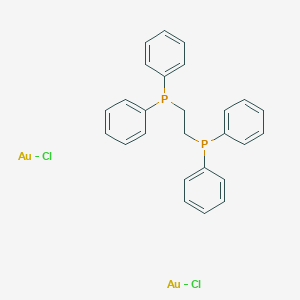

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Synthesis and Structural Diversity

This compound has been utilized in synthesizing new porous coordination polymers and metal-organic frameworks (MOFs) with a variety of metal ions, demonstrating its versatility in constructing complex structures. These structures exhibit interesting properties, such as drastic temperature-induced framework breathing, which could have implications for gas storage and separation technologies (Wei et al., 2014).

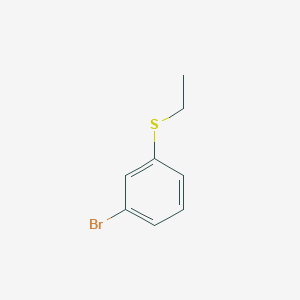

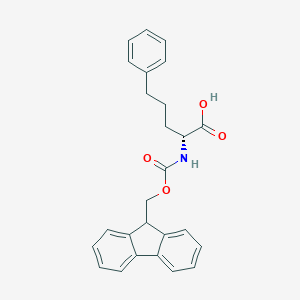

Luminescence and Sensing Applications

Some coordination polymers synthesized using this compound exhibit photoluminescent properties, making them potential candidates for sensing applications. For example, their luminescent sensing behaviors toward metal ions and nitro explosives have been explored, highlighting their potential in environmental monitoring and safety applications (Wang et al., 2017).

Hydrogen Bonding and Supramolecular Architectures

Structural Insights from Co-crystals

Research on co-crystals involving 4,4'-bipyridine and various carboxylic acids, including 4-hydroxybenzoic acid, has provided insights into synthon polymorphism and pseudopolymorphism. These studies help understand the structural landscape of co-crystals and the roles of hydrogen bonding in their formation, relevant for designing materials with desired properties (Mukherjee & Desiraju, 2011).

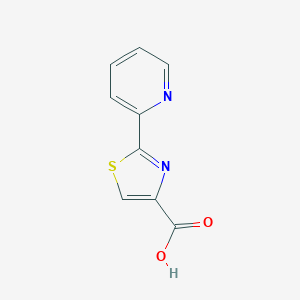

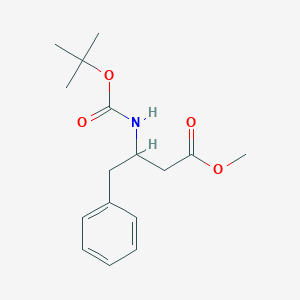

Advanced Materials for Energy and Environmental Applications

Dye-Sensitized Solar Cells (DSSCs)

A novel copper(I) complex using a derivative of this ligand showed promising performance as a photosensitizer in dye-sensitized solar cells, highlighting the potential of such materials in renewable energy technologies (Colombo et al., 2013).

Liquid Crystalline Properties

The compound's derivatives have been studied for their liquid crystalline properties, which could be harnessed in the development of novel display technologies and optical devices. The relationship between liquid crystallinity and hydrogen bonding in mixtures has been a particular focus, offering insights into the design of materials with tailored phase behaviors (Martinez-Felipe et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

4-[2-[4-(4-carboxyphenyl)pyridin-2-yl]pyridin-4-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O4/c27-23(28)17-5-1-15(2-6-17)19-9-11-25-21(13-19)22-14-20(10-12-26-22)16-3-7-18(8-4-16)24(29)30/h1-14H,(H,27,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDNLKPOONKNTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363919 |

Source

|

| Record name | 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |

CAS RN |

143954-72-7 |

Source

|

| Record name | 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.